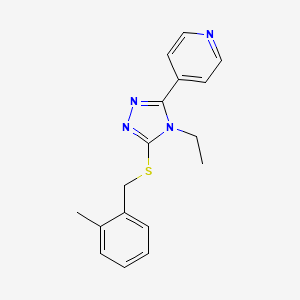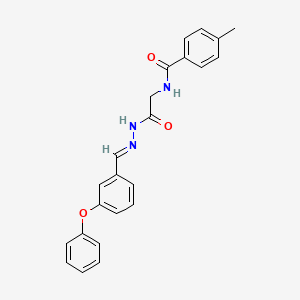![molecular formula C15H9Cl3N4O4 B12013409 N'-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-N-(2,5-dichlorophenyl)oxamide CAS No. 767291-03-2](/img/structure/B12013409.png)
N'-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-N-(2,5-dichlorophenyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(4-chloro-3-nitrophényl)méthylidèneamino]-N-(2,5-dichlorophényl)oxamide est un composé chimique connu pour sa structure unique et ses applications potentielles dans divers domaines. Ce composé présente une combinaison de groupes fonctionnels chloro, nitro et oxamide, qui contribuent à ses propriétés chimiques distinctes.
Méthodes De Préparation
La synthèse du N’-[(E)-(4-chloro-3-nitrophényl)méthylidèneamino]-N-(2,5-dichlorophényl)oxamide implique généralement la réaction de la 4-chloro-3-nitrobenzaldéhyde avec la 2,5-dichloroaniline en présence d’un catalyseur approprié. Les conditions de réaction comprennent souvent un solvant tel que l’éthanol ou le méthanol et peuvent nécessiter un chauffage pour faciliter la formation du produit souhaité. Les méthodes de production industrielle peuvent impliquer la mise à l’échelle de cette réaction avec des conditions optimisées pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Ce composé peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en groupe amine en utilisant des agents réducteurs tels que le gaz hydrogène en présence d’un catalyseur comme le palladium sur charbon.
Réduction : Le groupe nitro peut être réduit en groupe amine en utilisant des agents réducteurs tels que le gaz hydrogène en présence d’un catalyseur comme le palladium sur charbon.
Substitution : Les groupes chloro peuvent être substitués par d’autres groupes fonctionnels par des réactions de substitution nucléophile. Les réactifs courants pour ces réactions comprennent l’hydroxyde de sodium ou l’hydroxyde de potassium.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications De Recherche Scientifique
N’-[(E)-(4-chloro-3-nitrophényl)méthylidèneamino]-N-(2,5-dichlorophényl)oxamide présente plusieurs applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Il peut être étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes ou anticancéreuses.
Médecine : La recherche peut explorer son potentiel en tant que candidat médicament pour diverses maladies.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ou comme réactif dans les procédés chimiques.
Mécanisme D'action
Le mécanisme d’action du N’-[(E)-(4-chloro-3-nitrophényl)méthylidèneamino]-N-(2,5-dichlorophényl)oxamide implique son interaction avec des cibles moléculaires spécifiques. Les groupes fonctionnels du composé lui permettent de se lier aux enzymes ou aux récepteurs, inhibant potentiellement leur activité ou modifiant leur fonction. Les voies exactes impliquées dépendent de l’application et de la cible spécifiques.
Comparaison Avec Des Composés Similaires
Des composés similaires au N’-[(E)-(4-chloro-3-nitrophényl)méthylidèneamino]-N-(2,5-dichlorophényl)oxamide comprennent :
- N’-[(E)-(4-chloro-3-nitrophényl)méthylidèneamino]-N-(3,4-dichlorophényl)oxamide
- N-(4-chloro-3-nitrophényl)-N’-(2-hydroxybenzylidèneamino)oxamide
Ces composés partagent des caractéristiques structurales similaires mais diffèrent par la position ou le type de substituants, ce qui peut affecter leurs propriétés chimiques et leurs applications
Propriétés
Numéro CAS |
767291-03-2 |
|---|---|
Formule moléculaire |
C15H9Cl3N4O4 |
Poids moléculaire |
415.6 g/mol |
Nom IUPAC |
N'-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-N-(2,5-dichlorophenyl)oxamide |
InChI |
InChI=1S/C15H9Cl3N4O4/c16-9-2-4-10(17)12(6-9)20-14(23)15(24)21-19-7-8-1-3-11(18)13(5-8)22(25)26/h1-7H,(H,20,23)(H,21,24)/b19-7+ |
Clé InChI |
SBSXOTNJUGMYOO-FBCYGCLPSA-N |
SMILES isomérique |
C1=CC(=C(C=C1/C=N/NC(=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-])Cl |
SMILES canonique |
C1=CC(=C(C=C1C=NNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(dimethylamino)phenyl]-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013351.png)
![(2E)-2-(1,3-Benzothiazol-2-YL)-3-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2-propenenitrile](/img/structure/B12013352.png)
![N-(2-chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12013359.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/new.no-structure.jpg)




![4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dimethoxybenzoate](/img/structure/B12013394.png)
![N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12013401.png)

